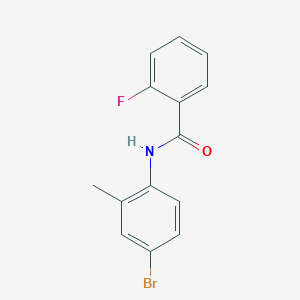

N-(4-bromo-2-methylphenyl)-2-fluorobenzamide

Beschreibung

Introduction and Chemical Foundation

The study of halogenated benzamide derivatives has gained considerable momentum in contemporary pharmaceutical research, driven by the recognition that strategic halogen substitution can dramatically alter biological activity and selectivity profiles. N-(4-bromo-2-methylphenyl)-2-fluorobenzamide exemplifies this principle through its unique combination of brominated and fluorinated aromatic systems. Benzamide itself represents the simplest amide derivative of benzoic acid, appearing as white crystalline solids with limited water solubility but substantial solubility in organic solvents. The compound serves as a foundational scaffold for numerous pharmaceutical agents, including analgesics, antidepressants, antiemetics, and antipsychotics.

The development of halogenated benzamide derivatives emerged from systematic structure-activity relationship studies aimed at optimizing therapeutic efficacy while reducing unwanted side effects. Historical investigations have demonstrated that benzamide derivatives can be pharmacologically classified based on their specificity for dopaminergic receptors, central nervous system penetration capabilities, and preferential binding to dopamine receptor subclasses. The incorporation of halogen substituents, particularly bromine and fluorine, has proven instrumental in modulating these pharmacological properties through effects on lipophilicity, metabolic stability, and receptor binding affinity.

Recent patent literature has highlighted the significance of halogenated benzamide derivatives in antiviral applications, where researchers have discovered that replacing traditional nitro substituents with halogen atoms can maintain antiviral efficacy while substantially reducing activity against beneficial gut microflora. This selectivity represents a crucial advancement in therapeutic design, addressing long-standing concerns about broad-spectrum antimicrobial effects that can disrupt normal microbiological balance in treated patients.

Eigenschaften

IUPAC Name |

N-(4-bromo-2-methylphenyl)-2-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrFNO/c1-9-8-10(15)6-7-13(9)17-14(18)11-4-2-3-5-12(11)16/h2-8H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFHWPECZNCQHRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NC(=O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301258439 | |

| Record name | N-(4-Bromo-2-methylphenyl)-2-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301258439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330469-20-0 | |

| Record name | N-(4-Bromo-2-methylphenyl)-2-fluorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=330469-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Bromo-2-methylphenyl)-2-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301258439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

a. Bromination of 2-Methylaniline

b. Acylation with 2-Fluorobenzoyl Chloride

-

Follows the direct amidation protocol (Section 1).

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Cost | Scalability |

|---|---|---|---|---|

| Acid Chloride | 95–100 | 2–4 h | Low | High |

| Coupling Reagents (BOP) | 98–100 | 2 h | Moderate | Moderate |

| Microwave-Assisted | 85–92 | 0.5 h | High | Low |

| Stepwise Functionalization | 70–80 | 6–8 h | Low | High |

Key Findings :

-

Acid Chloride Method : Optimal for industrial-scale production due to cost-effectiveness and high yields.

-

Coupling Reagents : Preferred for lab-scale synthesis with sensitive substrates.

-

Microwave : Limited to small batches but valuable for rapid prototyping.

Challenges and Optimization Strategies

-

Impurity Control : Dibrominated byproducts may form during bromination; using HBr/HO instead of Br reduces this risk.

-

Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity but complicate purification.

-

Crystallization : Recrystallization from ethanol/water mixtures improves purity (>99% by HPLC) .

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-bromo-2-methylphenyl)-2-fluorobenzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form biaryl compounds.

Common Reagents and Conditions

Substitution: Sodium hydride, dimethylformamide, and nucleophiles like amines or thiols.

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

Substitution: Formation of N-(4-substituted-2-methylphenyl)-2-fluorobenzamide derivatives.

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Wissenschaftliche Forschungsanwendungen

N-(4-bromo-2-methylphenyl)-2-fluorobenzamide has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Industrial Applications: It is used in the synthesis of agrochemicals and specialty chemicals.

Wirkmechanismus

The mechanism of action of N-(4-bromo-2-methylphenyl)-2-fluorobenzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to the active site of the target, leading to inhibition or activation of the target’s function. The presence of the bromine and fluorine atoms enhances its binding affinity and selectivity towards the target.

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Structural and Crystallographic Comparison

Biologische Aktivität

N-(4-bromo-2-methylphenyl)-2-fluorobenzamide is a synthetic compound that has garnered attention for its potential biological applications, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 304.15 g/mol. Its structure includes a bromine atom and a fluorine atom, which are known to influence its biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The presence of halogen atoms (bromine and fluorine) enhances its binding affinity to various enzymes or receptors. This interaction can modulate the activity of target proteins, leading to desired biological effects such as antiproliferative properties.

Key Mechanisms:

- Halogen Bonding : The bromine atom can participate in halogen bonding, which stabilizes interactions with target proteins.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, which is crucial for its potential therapeutic applications.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

- Antiproliferative Effects : Studies have shown that this compound can inhibit the growth of various cancer cell lines, suggesting its potential as an anticancer agent.

- Ligand Activity : It has been investigated as a ligand in biochemical assays, indicating its role in modulating receptor activities.

Data Table: Summary of Biological Activities

Case Study 1: Anticancer Properties

A study conducted on various cancer cell lines demonstrated that this compound exhibited significant antiproliferative effects. The compound was found to induce apoptosis in tumor cells, highlighting its potential as a therapeutic agent in oncology.

Case Study 2: Enzyme Interaction

Research exploring the interaction between this compound and specific enzymes revealed that it could effectively inhibit key metabolic pathways. This inhibition was linked to reduced levels of NADPH, destabilizing enzymes critical for cell survival and proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.